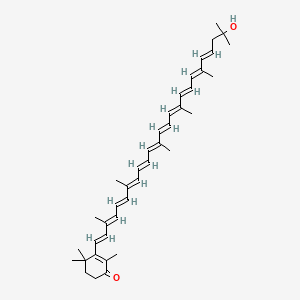
Deoxyflexixanthin/Keto-myxocoxanthin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxyflexixanthin/Keto-myxocoxanthin is a natural product found in Flexibacter with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Deoxyflexixanthin/Keto-myxocoxanthin is classified as a carotenoid with the chemical formula C40H54O2. It is characterized by its unique structure, which contributes to its biological activities. The compound is derived from certain bacterial sources, notably Exiguobacterium acetylicum, which has been shown to produce various carotenoids with significant health benefits .
Biological Activities
1. Anti-Cancer Properties:
Recent studies have demonstrated the anti-cancer potential of this compound. In vitro assays revealed that this compound exhibits significant inhibition of colorectal cancer cell viability (HT-29 cells) in a dose-dependent manner. The mechanism involves the suppression of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and nitric oxide production in peripheral blood mononuclear cells (PBMCs) exposed to lipopolysaccharide (LPS) .
2. Anti-Inflammatory Effects:
The anti-inflammatory properties of this compound are notable. It has been shown to reduce oxidative stress and inflammation, which are critical factors in the development of various chronic diseases, including cancer and cardiovascular conditions . The antioxidant activity of this compound is significantly higher than that of ascorbic acid, indicating its potential as a therapeutic agent against oxidative stress-related diseases .
3. Antioxidant Activity:
this compound possesses strong antioxidant properties that help neutralize free radicals, thereby protecting cells from oxidative damage. This activity is crucial for maintaining cellular health and preventing degenerative diseases associated with aging and environmental stressors .
Therapeutic Applications
1. Nutraceuticals:
Due to its health-promoting properties, this compound is being explored as a nutraceutical ingredient. Its incorporation into dietary supplements could provide an effective means to enhance health through natural compounds that support immune function and reduce inflammation .
2. Functional Foods:
The potential use of this compound in functional foods is also significant. Foods enriched with this carotenoid could offer additional health benefits, particularly in preventing chronic diseases linked to inflammation and oxidative stress .
3. Pharmaceutical Development:
Research indicates that carotenoids like this compound can be developed into pharmaceutical formulations aimed at treating conditions such as cancer and inflammatory diseases. The ongoing exploration of its mechanisms can lead to new drug discoveries targeting specific pathways involved in disease progression .
Case Studies
Several case studies have provided insights into the practical applications of this compound:
Eigenschaften
CAS-Nummer |
26056-69-9 |
|---|---|
Molekularformel |
C40H54O2 |
Molekulargewicht |
566.9 g/mol |
IUPAC-Name |
3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E)-24-hydroxy-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,21-undecaenyl]-2,4,4-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C40H54O2/c1-31(19-13-21-33(3)22-14-23-34(4)25-16-29-40(9,10)42)17-11-12-18-32(2)20-15-24-35(5)26-27-37-36(6)38(41)28-30-39(37,7)8/h11-27,42H,28-30H2,1-10H3/b12-11+,19-13+,20-15+,22-14+,25-16+,27-26+,31-17+,32-18+,33-21+,34-23+,35-24+ |
InChI-Schlüssel |
GCDPDLHIDNBTJP-BOBWQXBNSA-N |
SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)O)C)C |
Isomerische SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/CC(C)(C)O)/C)/C |
Kanonische SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)O)C)C |
Synonyme |
4-keto-1',2'-dihydro-1'-hydroxytorulene deoxyflexixanthin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















